5'-Bromo-4'-chloro-2'-fluorophenacyl chloride
Overview
Description
5’-Bromo-4’-chloro-2’-fluorophenacyl chloride is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-4’-chloro-2’-fluorophenacyl chloride typically involves the halogenation of phenacyl chloride derivatives. One common method includes the bromination, chlorination, and fluorination of phenacyl chloride under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources in the presence of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of 5’-Bromo-4’-chloro-2’-fluorophenacyl chloride may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-4’-chloro-2’-fluorophenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For redox reactions.
Palladium Catalysts: For coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenacyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5’-Bromo-4’-chloro-2’-fluorophenacyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5’-Bromo-4’-chloro-2’-fluorophenacyl chloride involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their structure and function. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-fluorophenol: A related compound with similar halogenation but different functional groups.
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Another halogenated compound with distinct chemical properties.
2,3,4,5,6-Pentafluorobenzyl bromide: A fully fluorinated benzyl bromide with unique reactivity.
Uniqueness
5’-Bromo-4’-chloro-2’-fluorophenacyl chloride is unique due to its specific combination of bromine, chlorine, and fluorine atoms attached to a phenacyl chloride structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-(5-bromo-4-chloro-2-fluorophenyl)-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-5-1-4(8(13)3-10)7(12)2-6(5)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHANJDBQBVDBAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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